molecular formula C9H10ClNO2 B1398867 6-Chloro-5-methylnicotinic acid ethyl ester CAS No. 942511-70-8

6-Chloro-5-methylnicotinic acid ethyl ester

Cat. No. B1398867
CAS RN: 942511-70-8
M. Wt: 199.63 g/mol
InChI Key: ARMQAPYXINXSLX-UHFFFAOYSA-N
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Description

6-Chloro-5-methylnicotinic acid ethyl ester is a chemical compound with the IUPAC name ethyl 6-chloro-5-methylnicotinate . It has a molecular weight of 199.64 .


Molecular Structure Analysis

The InChI code for 6-Chloro-5-methylnicotinic acid ethyl ester is 1S/C9H10ClNO2/c1-3-13-9(12)7-4-6(2)8(10)11-5-7/h4-5H,3H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

6-Chloro-5-methylnicotinic acid ethyl ester is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Chemical Synthesis and Derivatives

6-Chloro-5-methylnicotinic acid ethyl ester is involved in complex chemical reactions and syntheses. For instance, the reaction of 3-chloro-2-halo-1-propenyl ketones with β-aminocrotonic acid ethyl ester results in the formation of ethyl esters of 6-alkyl(aryl, benzyl, cyclohexyl)-4-chloromethyl-2-methylnicotinic acids. These compounds, under increased temperatures, partially convert into dihydrofuro[3,4-c]pyridines (Gadzhili, Aliev, Nadzhafova, & Ibragimov, 2005).

Electrophilic Reactions

In the field of organic chemistry, 6-Chloro-5-methylnicotinic acid ethyl ester plays a crucial role in electrophilic reactions. The electrophilic reactions of 5-hydroxynicotinic acid and its ethyl ester are directed only to the 6 position, indicating a specific reaction pattern for this compound (Smirnov, Stolyarova, Lezina, & Dyumaev, 1976).

Coordination Chemistry

This chemical is significant in the study of coordination chemistry. It has been used in synthesizing coordination complexes with silver(I), exhibiting diverse structures due to the degree of protonation of the nicotinic acid ligand(s). These structures range from coordination polymers to hydrogen-bonded coordination dimers, highlighting the compound's versatility in forming complex molecular architectures (Aakeröy & Beatty, 1999).

Pharmaceutical Synthesis

Ethyl 6-chloro-5-cyano-2-methylnicotinate, a derivative of 6-Chloro-5-methylnicotinic acid ethyl ester, has been utilized in the synthesis of pharmaceutical compounds like AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This synthesis is crucial for supporting preclinical and clinical studies, demonstrating the compound's importance in drug development (Andersen et al., 2013).

Antimicrobial Activity

Derivatives of 6-Chloro-5-methylnicotinic acid ethyl ester, specifically in the form of substituted 5-cyano-6-oxo-2-styrylnicotinic acids, have been explored for their antimicrobial properties. This research underlines the potential of 6-Chloro-5-methylnicotinic acid ethyl ester derivatives in developing new antimicrobial agents (Deyanov & Konshin, 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

ethyl 6-chloro-5-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-6(2)8(10)11-5-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMQAPYXINXSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C(=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-methylnicotinic acid ethyl ester

Synthesis routes and methods I

Procedure details

A solution of 6-chloro-5-methyl-nicotinic acid (13.85 g, 80.75 mmol) in dry ethanol (200 mL) containing some drops of concentrated H2SO4 is stirred at reflux for 2 days. The solution is cooled to rt, the solvent evaporated, the residue dissolved in EA (200 mL) and washed with a solution of sat. aq. Na2CO3 (2×80 mL), 1M aq. KHSO4 (2×80 mL) and brine (50 mL). The org. phase is dried over MgSO4, filtered and evaporated to give 6-chloro-5-methyl-nicotinic acid ethyl ester (12.65 g) as a solid; LC-MS: tR=0.92 min; [M+1]+=200.10; 1H NMR (CDCl3) δ 1.43 (t, J=7.0 Hz, 3H), 2.46 (s, 3H), 4.43 (q, J=7.3 Hz, 2H), 8.16 (m, 1H), 8.84 (d, J=2.0 Hz, 1H).
Quantity
13.85 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 6-chloro-5-methyl-nicotinic acid (13.85 g, 80.75 mmol) in dry EtOH (200 mL) containing some drops of concentrated H2SO4 is stirred at reflux for 2 days. The solution is cooled to rt, the solvent evaporated, the residue dissolved in EA (200 mL) and washed with a solution of sat. aq. Na2CO3 (2×80 mL), 1M aq. KHSO4 (2×80 mL) and brine (50 mL). The org. phase is dried over MgSO4, filtered and evaporated to give 6-chloro-5-methyl-nicotinic acid ethyl ester (12.65 g) as a solid; LC-MS: tR=0.92 min; [M+1]+=200.10; 1H NMR (CDCl3) δ 1.43 (t, J=7.0 Hz, 3H), 2.46 (s, 3H), 4.43 (q, J=7.3 Hz, 2H), 8.16 (m, 1H), 8.84 (d, J=2.0 Hz, 1H).
Quantity
13.85 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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